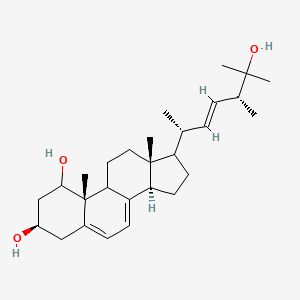
1,25-Dihydroxylumisterol(3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,25-Dihydroxylumisterol(3) is an ergostanoid.
Scientific Research Applications
Metabolism and Mechanism of Action
1,25-Dihydroxylumisterol(3) is a hormonally active form of vitamin D, crucial in genomic mechanisms through the binding of the activated vitamin D receptor/retinoic X receptor (VDR/RXR) heterodimeric complex to DNA sequences. This interaction influences gene activity regulation at multiple locations and is vital for understanding the molecular basis of diseases and developing targeted therapies (Christakos et al., 2016).
Role in Bone Formation
Studies show that 1,25-Dihydroxylumisterol(3) and its analogs play a significant role in bone formation. They can stimulate osteoblast-mediated bone calcium mobilization and support intestinal calcium transport, suggesting potential applications in treating bone loss diseases (Shevde et al., 2002).
Immunomodulatory Effects
1,25-Dihydroxylumisterol(3) exhibits immunomodulatory effects, particularly on dendritic cells, influencing their tolerogenic properties. It regulates the production of certain chemokines and interleukins, impacting the body’s immune responses. This finding has implications for autoimmune diseases and immunotherapy (Penna et al., 2007).
Antiproliferative and Prodifferentiative Actions
Apart from traditional roles, 1,25-Dihydroxylumisterol(3) is recognized for its potent antiproliferative and prodifferentiative activities. These properties are explored for therapeutic applications in various diseases, including cancer, osteoporosis, and autoimmune diseases (Nagpal et al., 2005).
Cancer Regulation
There's growing evidence of 1,25-Dihydroxylumisterol(3)'s role in regulating cell growth, differentiation, and even cell death, making it a candidate for cancer treatment. This includes its influence on cellular signaling pathways, which can inhibit tumor invasion and angiogenesis (Osborne & Hutchinson, 2002).
Potential in Renal Cancer Treatment
Research suggests that 1,25-Dihydroxylumisterol(3) derivatives could be effective in treating renal cancer. They demonstrate potent growth-inhibitory effects on kidney cancer cells and may have translational potential as therapeutic agents (Lambert et al., 2010).
Mechanisms of Growth-Inhibitory Actions
The antiproliferative action of 1,25-Dihydroxylumisterol(3) is a key research area, focusing on its impact on cell cycle regulators and transcription factors. Understanding these mechanisms is critical for developing treatments for hyperproliferative disorders and cancers (Eelen et al., 2007).
Impact on NK Cell Development
1,25-Dihydroxylumisterol(3) can influence NK cell development from hematopoietic stem cells. At certain concentrations, it impairs NK cell development and reduces their functionality, shedding light on its regulatory role in the immune system (Weeres et al., 2014).
Role in Ovarian Cancer Cell Cycle Arrest
1,25-Dihydroxylumisterol(3) causes G2/M cell cycle arrest in ovarian cancer cells through the induction of GADD45, a primary target gene. This discovery is crucial for understanding its tumor-suppressing activity in human ovarian cancer cells (Jiang et al., 2003).
properties
Product Name |
1,25-Dihydroxylumisterol(3) |
|---|---|
Molecular Formula |
C28H44O3 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(3R,10R,13R,14R)-17-[(E,2R,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-17(7-8-18(2)26(3,4)31)22-11-12-23-21-10-9-19-15-20(29)16-25(30)28(19,6)24(21)13-14-27(22,23)5/h7-10,17-18,20,22-25,29-31H,11-16H2,1-6H3/b8-7+/t17-,18-,20-,22?,23+,24?,25?,27-,28+/m1/s1 |
InChI Key |
LQWXFOWELHWXIO-SQKNSPOHSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C)C(C)(C)O)C1CC[C@@H]2[C@@]1(CCC3C2=CC=C4[C@@]3(C(C[C@@H](C4)O)O)C)C |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C |
synonyms |
1 alpha,25-dihydroxylumisterol(3) 1,25-dihydroxylumisterol(3) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



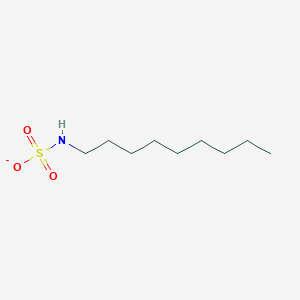


![3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one](/img/structure/B1263547.png)
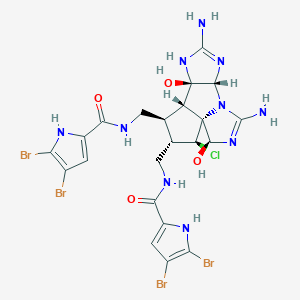

![(2S,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1263551.png)
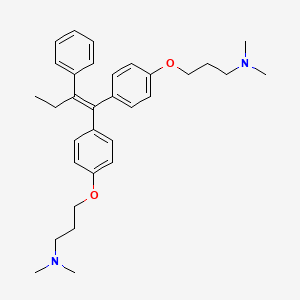

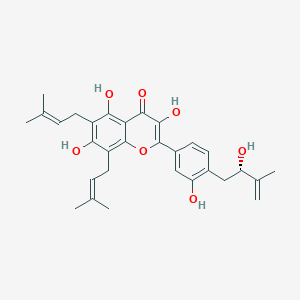

![[(4R,9R,13S)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol](/img/structure/B1263560.png)

![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1263567.png)